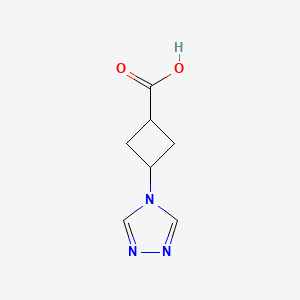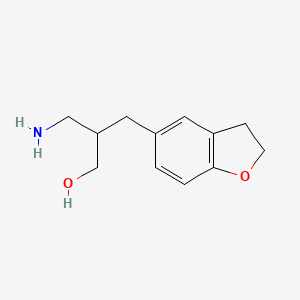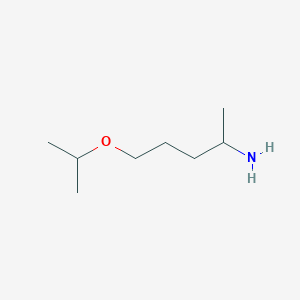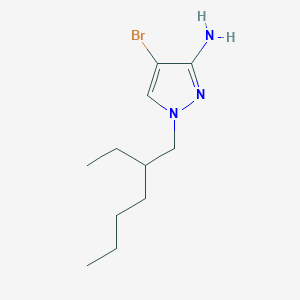
N,3-dimethyltetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one using an amine source and a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,3-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N,3-dimethyltetrahydro-2H-pyran-4-one.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,3-dimethyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in the formation of complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It may also serve as a building block for the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
- 3,3-dimethyltetrahydro-2H-pyran-4-amine
- N,N-dimethyltetrahydro-2H-pyran-3-amine
Comparison: N,3-dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the dimethyl and amine groups on the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the amine group at the 4-position allows for different substitution patterns and interactions with molecular targets .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
N,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |
Clé InChI |
NJGSBSHBWBRWHE-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCC1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)




![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)

